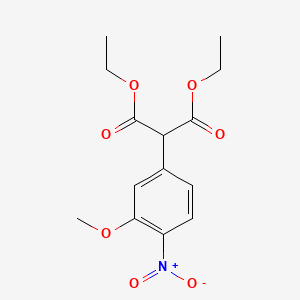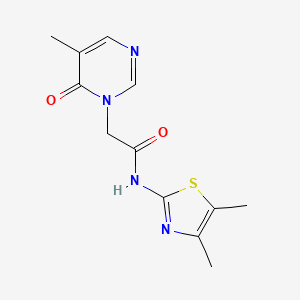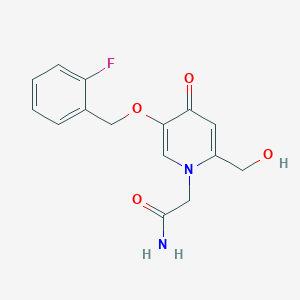![molecular formula C16H18N2O4S B2648522 N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide CAS No. 338750-55-3](/img/structure/B2648522.png)
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide, also known as NSPA, is a synthetic compound . It has a CAS Number of 338750-55-3 and a molecular weight of 334.4 . The IUPAC name for this compound is N-(4-{[(2-hydroxy-1-phenylethyl)amino]sulfonyl}phenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a glass-like substance . More detailed physical and chemical properties are not available in the web search results.科学的研究の応用
Pharmacokinetics and Genetic Differences in Metabolism
Research has delved into the metabolic pathways of acetaminophen, highlighting the complexity of its metabolism which involves processes such as glucuronidation, sulfation, oxidation, and hydroxylation. Differences in metabolism related to genetic factors can influence individual responses to the drug, including susceptibility to toxicity and efficacy in pain alleviation. This underscores the importance of understanding genetic variations in drug metabolism for personalized medicine approaches (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Techniques
Studies have also explored the environmental presence of sulfamethoxazole, a compound with a sulfamoyl group similar to the one in the query compound, focusing on its persistence and the techniques for its removal from aqueous solutions. This research is crucial for developing cleaner and more effective methods to mitigate the environmental impact of persistent organic pollutants (G. Prasannamedha & P. Senthil Kumar, 2020).
Mechanisms of Action and Therapeutic Uses
The therapeutic uses and mechanisms of action of acetaminophen and its metabolites have been a focus of considerable research. Insights into how acetaminophen and related compounds exert their effects, including their interactions with various biological targets and pathways, are crucial for the development of new pharmacotherapies that aim to replicate the beneficial effects of these drugs while minimizing undesirable side effects (P. Zanos et al., 2018).
Advanced Oxidation Processes for Drug Degradation
The degradation of acetaminophen through advanced oxidation processes (AOPs) has been reviewed, highlighting the pathways, by-products, and biotoxicity of the degradation products. Understanding these aspects is vital for improving water treatment technologies and mitigating the environmental and health impacts of pharmaceutical contaminants (Mohammad Qutob et al., 2022).
Safety and Hazards
The safety information for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide includes several hazard statements: H302, H312, H332 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 . These codes provide guidance on how to handle the compound safely.
特性
IUPAC Name |
N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIVEDRNXMEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(diethylamino)-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2648439.png)



![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)

![2-methyl-N-[2,2,2-trichloro-1-(2,6-dimethylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2648453.png)
![3-(4-(3,4-dichlorophenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2648454.png)


![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2648458.png)
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![ethyl 4-{2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamido}benzoate](/img/structure/B2648460.png)
![N-(2,4-difluorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2648462.png)
